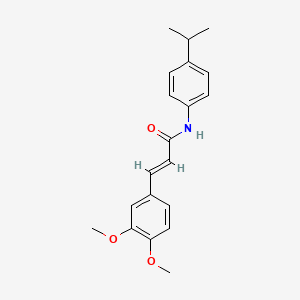
3-(3,4-dimethoxyphenyl)-N-(4-isopropylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N-(4-isopropylphenyl)acrylamide is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.16779360 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermoresponsive Polymers
Facile, Controlled Polymerization : Research highlights the controlled room-temperature polymerization of N-isopropylacrylamide, a process pivotal for developing thermoresponsive polymers. These polymers have significant applications in drug delivery systems, showcasing a controlled/"living" polymerization characteristic (Convertine et al., 2004).
Scaffold for Tissue Engineering
Degradable, Thermo-sensitive Scaffolds : A study elaborated on the synthesis of a thermoresponsive scaffold using poly(N-isopropyl acrylamide)-based materials. These scaffolds, characterized by degradability and controlled porosity, are essential for tissue engineering, supporting cell growth and tissue repair (Galperin et al., 2010).
Stereospecific Polymerization
Anionic Polymerization of Acrylamides : Stereospecific anionic polymerization techniques for acrylamides, including the synthesis and characterization of polymers with varying configurations, offer insights into creating polymers with precise structural attributes. This method is crucial for producing materials with specific physical properties (Kobayashi et al., 1999).
Detection of Tritium-labelled Compounds
Tritium-labelled Proteins and Nucleic Acids : A novel method for detecting tritium in polyacrylamide gels through scintillation autography indicates the broader application of acrylamide derivatives in biochemical analysis and research, facilitating advancements in molecular biology (Bonner & Laskey, 1974).
pH and CO2-responsive Polymers
Thermoresponsive Homopolymer Tunable by pH and CO2 : Research into acrylamide monomers bearing isopropylamide groups has led to the synthesis of polymers whose solubility can be adjusted by pH and CO2, highlighting the potential for creating environmentally responsive materials (Jiang et al., 2014).
Insights into Polymerization Mechanisms
Mechanistic Insights into Polymerization : Studies on the copolymerization of acrylamides with ethylene have provided valuable insights into the mechanistic aspects of polymerization, including the influence of polar additives on the process. This research aids in understanding and developing more efficient polymerization techniques (Friedberger et al., 2012).
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)16-7-9-17(10-8-16)21-20(22)12-6-15-5-11-18(23-3)19(13-15)24-4/h5-14H,1-4H3,(H,21,22)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHMVMODKXLORU-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B5576739.png)
![N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5576744.png)
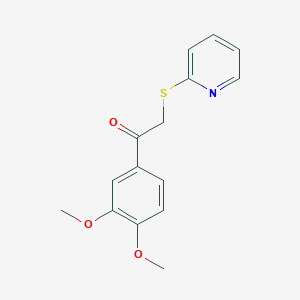
![4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}benzenesulfonamide](/img/structure/B5576759.png)
![N-(2-methoxyethyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5576766.png)
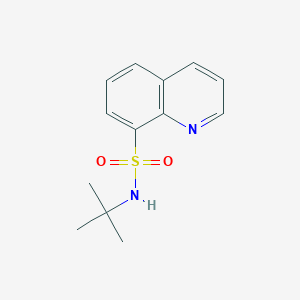
![N-benzyl-N'-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylsulfamide](/img/structure/B5576775.png)
![1-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)-1H-indole](/img/structure/B5576789.png)
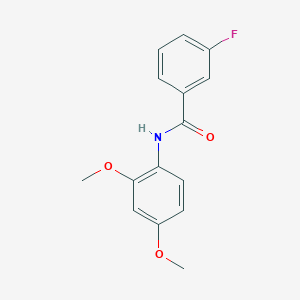
![2-[4-[4-(isopropylamino)-2-pyrimidinyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5576794.png)
![3-{2-oxo-2-[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5576796.png)
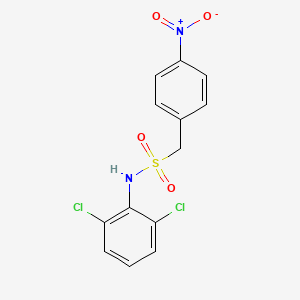
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5576803.png)

